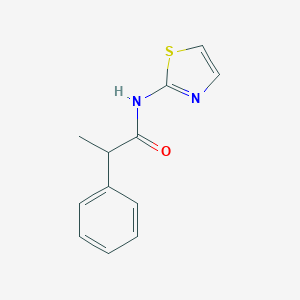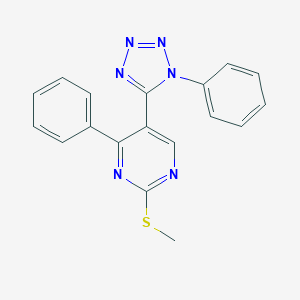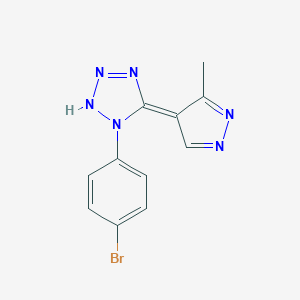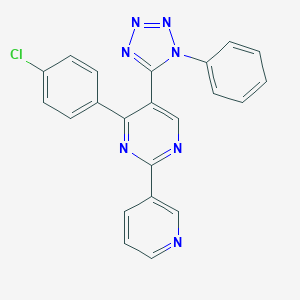
2-phenyl-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiazole derivatives. It is widely used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular pathways. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, it has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its broad spectrum of activity against various diseases. It has been reported to exhibit potent activity against cancer, bacteria, fungi, and inflammation. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-phenyl-N-(1,3-thiazol-2-yl)propanamide. One of the areas of focus is the development of novel derivatives with improved efficacy and bioavailability. Another area of focus is the investigation of the mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide, which can help to identify new targets for therapeutic intervention. Furthermore, the potential use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery systems for 2-phenyl-N-(1,3-thiazol-2-yl)propanamide can help to improve its bioavailability and efficacy.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a promising chemical compound that has potential therapeutic properties. Its broad spectrum of activity against various diseases, low toxicity, and relatively simple synthesis method make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved efficacy and bioavailability.
合成法
The synthesis of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide involves the reaction between 2-phenylthiourea and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity. This method has been reported in several research articles and is considered a reliable and efficient method for synthesizing 2-phenyl-N-(1,3-thiazol-2-yl)propanamide.
科学的研究の応用
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic activities. Several research studies have investigated the use of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
特性
製品名 |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.3 g/mol |
IUPAC名 |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(10-5-3-2-4-6-10)11(15)14-12-13-7-8-16-12/h2-9H,1H3,(H,13,14,15) |
InChIキー |
RUWBQESMSKMVFE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![7-Chloro-2-(4-chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258161.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)


![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)
